![molecular formula C21H14F5NO B4760683 N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4760683.png)
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide (DB-PFBA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DB-PFBA is a fluorinated amide that is widely used in the synthesis of other compounds due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is not fully understood. However, it is believed that N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide interacts with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has also been shown to have antiviral and anticancer properties. Furthermore, it has been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. The purity of the product can be improved by recrystallization. N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is also stable under various conditions, making it suitable for various experiments. However, N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has some limitations. It is toxic and should be handled with care. N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is also expensive, which limits its use in some experiments.
Future Directions
There are several future directions for the research of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide. Firstly, more studies are needed to understand the mechanism of action of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide. Secondly, the potential applications of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide in drug discovery and materials science should be explored further. Thirdly, the toxicity of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide should be further investigated to ensure its safe use in various experiments. Additionally, the synthesis of new compounds using N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide as a building block should be explored further. Finally, the potential applications of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide in environmental science and agriculture should be investigated.
Conclusion:
In conclusion, N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is a chemical compound with unique structural properties that have gained significant attention in scientific research. N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has various applications in drug discovery, materials science, and other fields. The synthesis of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is easy, and it has a high yield. However, N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is toxic and should be handled with care. Future research should focus on understanding the mechanism of action of N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide, exploring its potential applications, and investigating its toxicity.
Scientific Research Applications
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide has been used in various scientific research applications due to its unique structural properties. It is widely used as a building block in the synthesis of other compounds such as fluorinated heterocycles, fluorinated peptides, and fluorinated natural products. N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide is also used in the synthesis of fluorinated polymers, which have various applications in materials science.
properties
IUPAC Name |
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F5NO/c22-16-15(17(23)19(25)20(26)18(16)24)21(28)27(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQUAZXFQWVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2,3,4,5,6-pentafluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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